4-CyclopentylthiophenylZinc bromide
Description
4-Cyclopentylthiophenylzinc bromide is an organozinc reagent with the molecular formula C₁₁H₁₅SZnBr. It is widely used in cross-coupling reactions, such as Negishi couplings, due to its stability and reactivity toward electrophiles. Organozinc compounds like this are critical in synthetic organic chemistry for constructing complex carbon frameworks .
Properties
Molecular Formula |
C11H13BrSZn |
|---|---|
Molecular Weight |
322.6 g/mol |
IUPAC Name |
bromozinc(1+);cyclopentylsulfanylbenzene |
InChI |
InChI=1S/C11H13S.BrH.Zn/c1-2-6-10(7-3-1)12-11-8-4-5-9-11;;/h2-3,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
WOCJKGMONWWKBP-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)SC2=CC=[C-]C=C2.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-CyclopentylthiophenylZinc bromide can be synthesized through the reaction of 4-cyclopentylthiophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent or a lithium reagent to facilitate the formation of the organozinc compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield. The compound is usually produced in a concentrated solution form, often in THF, to facilitate its use in subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
4-CyclopentylthiophenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophenes or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used under conditions that promote nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenes and other reduced sulfur compounds.
Substitution: Various substituted thiophenyl derivatives.
Scientific Research Applications
4-CyclopentylthiophenylZinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-CyclopentylthiophenylZinc bromide involves the transfer of the thiophenyl group to a target molecule This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule
Comparison with Similar Compounds
Table 2: Structural Parameters
| Compound | Dominant Interactions | Crystallinity |
|---|---|---|
| This compound | Zn–Br coordination, van der Waals | Low/moderate |
| 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide | N–H⋯Br hydrogen bonds | High (layered structure) |
Key Research Findings
Steric Effects : The cyclopentyl group in this compound reduces decomposition pathways, enhancing synthetic utility .
Electronic Modulation : Electron-donating substituents (e.g., cyclopentyl) improve compatibility with electron-poor electrophiles but may limit use in electron-rich systems .
Structural Insights: Unlike ionic bromides (), organozinc bromides lack strong directional interactions, necessitating careful handling to maintain purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
